molecular formula C21H17FN4O2S B11292526 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one

2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one

カタログ番号: B11292526
分子量: 408.5 g/mol
InChIキー: VTZBBEVIMHWNPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one is a heterocyclic molecule featuring a dihydropteridin-4-one core. Its structure includes two key substituents:

  • A 4-fluorobenzylthio group (–S–CH₂–C₆H₄–F) at position 2.
  • A 4-methoxybenzyl group (–CH₂–C₆H₄–OCH₃) at position 3.

The dihydropteridinone core (a bicyclic system with pyrazine and pyrimidine-like features) distinguishes this compound from simpler pyrimidinone or pyridine derivatives.

特性

分子式

C21H17FN4O2S

分子量

408.5 g/mol

IUPAC名

2-[(4-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]pteridin-4-one

InChI

InChI=1S/C21H17FN4O2S/c1-28-17-8-4-14(5-9-17)12-26-20(27)18-19(24-11-10-23-18)25-21(26)29-13-15-2-6-16(22)7-3-15/h2-11H,12-13H2,1H3

InChIキー

VTZBBEVIMHWNPM-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC4=CC=C(C=C4)F

製品の起源

United States

準備方法

合成経路と反応条件

4-フルオロベンジルスルファニル-3-(4-メトキシベンジル)-3,4-ジヒドロプテリジン-4-オンの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、適切なフルオロフェニルおよびメトキシフェニル前駆体から始めて、スルホン化、アルキル化、環化などの反応を連続的に行うことです。反応条件は、多くの場合、所望の生成物の収率と純度を確保するために、特定の触媒、溶媒、温度制御を必要とします。

工業生産方法

この化合物の工業生産には、効率性とスケーラビリティを最適化するために、大規模な化学反応器と連続フロープロセスが関与することがあります。クロマトグラフィーや結晶化などの高度な精製技術の使用は、研究や用途のために必要な高純度レベルを実現するために不可欠です。

化学反応の分析

反応の種類

4-フルオロベンジルスルファニル-3-(4-メトキシベンジル)-3,4-ジヒドロプテリジン-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。

    酸化: この反応により、追加の官能基が導入されたり、既存の官能基が修飾されたりすることがあります。

    還元: この反応により、化合物から酸素原子が除去されたり、水素原子が添加されたりすることがあります。

    置換: この反応により、ハロゲンやアルキル基などの試薬を使用して、1つの官能基が別の官能基に置き換えられることがあります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、臭素などのハロゲン化剤などがあります。温度、圧力、溶媒の選択などの反応条件は、所望の結果を得るために重要です。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性がある一方、還元によりチオールまたはスルフィドが生成される可能性があります。

科学的研究の応用

Pharmacological Applications

  • Anticancer Activity :
    • Compounds with similar structures have shown promise in inhibiting various cancer cell lines. The pteridine scaffold is known to interact with enzymes involved in cancer metabolism, potentially leading to apoptosis in malignant cells.
    • Case studies have demonstrated that derivatives of pteridines exhibit cytotoxic effects against breast and lung cancer cell lines, suggesting that this compound may share similar properties.
  • Antimicrobial Properties :
    • Research indicates that pteridine derivatives possess antimicrobial activity against a range of pathogens. The presence of the sulfanyl group may enhance this activity by disrupting microbial cell membranes.
    • A study showcased the effectiveness of related compounds against both Gram-positive and Gram-negative bacteria.
  • Neurological Applications :
    • Pteridines are implicated in neurological functions, and there is ongoing research into their potential as neuroprotective agents. The compound may modulate neurotransmitter systems, offering therapeutic avenues for conditions like Alzheimer's disease.
    • Experimental data suggest that modifications to the pteridine structure can improve neuroprotective effects in animal models.

Data Table: Summary of Biological Activities

Activity TypeRelated StudiesObservations
AnticancerIn vitro studies on cell linesInduces apoptosis in breast and lung cancer cells
AntimicrobialTesting against various pathogensEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveAnimal model studiesModulates neurotransmitter systems; potential benefits for Alzheimer's

作用機序

類似の化合物との比較

独自性

4-フルオロベンジルスルファニル-3-(4-メトキシベンジル)-3,4-ジヒドロプテリジン-4-オンは、フッ素、硫黄、メトキシ基の組み合わせにより際立っており、さまざまな分野で独自の化学的特性と潜在的な用途を与えています。さまざまな化学反応を起こし、特定の分子標的と相互作用する能力により、研究や産業用途において貴重な化合物となっています。

類似化合物との比較

Table 1: Structural Comparison of Key Analogues

Compound ID & Source Core Structure Substituents (Positions) Key Differences from Target Compound
Target Compound 3,4-Dihydropteridin-4-one 2: 4-Fluorobenzylthio; 3: 4-Methoxybenzyl Reference compound for comparison.
Compound in Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2: 2-(4-Fluorophenyl)-2-oxoethylthio; 3: 4-Methylphenyl Thienopyrimidinone core fused with benzene; oxoethylthio linker; methyl instead of methoxy group.
Compound in Thieno[2,3-d]pyrimidin-4(3H)-one 2: 2-(4-Fluorophenyl)-2-oxoethylthio; 3: Ethyl; 5,6: Dimethyl Smaller core lacking pteridine system; ethyl and dimethyl groups enhance steric bulk.
Compound in Triazole-linked ethanone Triazolylsulfanyl; 4-Chlorophenyl; pyridinyl Non-pteridine core; chlorophenyl and pyridine substituents alter electronic properties.
Compound in Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 2: Ethylsulfanyl; 3: 4-Methoxyphenyl Cyclopentane-fused thienopyrimidinone; simpler ethylsulfanyl group vs. benzylthio in target.

Key Observations

Core Structure Variations

  • Dihydropteridinone vs. Pyrimidinone/Thienopyrimidinone: The target’s dihydropteridinone core (a fused bicyclic system) offers a larger π-conjugated system compared to pyrimidinone or thienopyrimidinone cores in analogues . This may enhance binding to aromatic-rich biological targets (e.g., kinases) but reduce solubility.

Substituent Effects

  • Fluorophenyl Groups : The target’s 4-fluorobenzylthio group differs from the 2-(4-fluorophenyl)-2-oxoethylthio chains in and . The latter introduces a ketone, which may participate in hydrogen bonding but reduce lipophilicity .
  • Methoxy vs.
  • Sulfur Linkers : Ethylsulfanyl () and benzylthio (target) groups differ in steric bulk, affecting binding pocket accessibility .

Electronic and Physicochemical Properties

  • Electron-Withdrawing vs.
  • Lipophilicity : Compounds with methyl or ethyl groups () may exhibit higher logP values than the target, which balances hydrophobicity with methoxy’s polarity.

Implications for Drug Design

  • The dihydropteridinone core in the target compound provides a unique scaffold for targeting enzymes like dihydrofolate reductase (DHFR) or kinases, where larger aromatic systems are advantageous.
  • Substituent modularity (e.g., swapping methoxy for methyl or altering sulfur linkers) could optimize solubility, potency, or selectivity.

生物活性

The compound 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one is a pteridine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a fluorophenyl and methoxyphenyl moiety, suggests possible interactions with biological targets, particularly in the realm of neuropharmacology and oncology.

Chemical Structure and Properties

  • Molecular Formula : C25H21FN2O2S
  • Molecular Weight : 432.51 g/mol
  • InChIKey : FSDVDERWMJINQC-UHFFFAOYSA-N

The compound's structure is characterized by a dihydropteridinone core, which is known for its biological activity related to enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of monoamine oxidase (MAO) : This enzyme is crucial in the metabolism of neurotransmitters, and its inhibition can lead to increased levels of serotonin and dopamine in the brain.
  • Antagonism of sigma receptors : These receptors are implicated in various neuropsychiatric disorders. Modulation of sigma receptors may contribute to the compound's potential as an antidepressant or anxiolytic agent.

In Vitro Studies

A series of studies have been conducted to evaluate the biological activity of similar pteridine derivatives. Notably:

  • Binding Affinity : Compounds structurally related to 2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one have shown significant binding affinities at dopamine transporters (DAT) and serotonin transporters (SERT), indicating potential for modulating neurotransmitter systems .
CompoundDAT Binding Affinity (nM)SERT Binding Affinity (nM)
14a23120
3b230450

In Vivo Studies

In vivo studies have demonstrated that related compounds can reduce the reinforcing effects of drugs like cocaine and methamphetamine, suggesting potential applications in treating substance use disorders .

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of pteridine derivatives, a compound similar to our target exhibited significant reductions in depression-like behaviors in rodent models. The mechanism was attributed to increased serotonin levels due to MAO inhibition .

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective effects against oxidative stress. The compound's ability to scavenge free radicals was highlighted, suggesting potential applications in neurodegenerative diseases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。